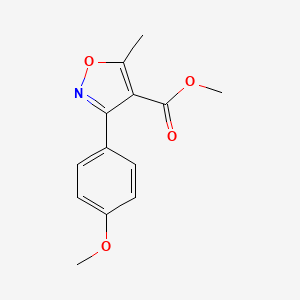

Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-8-11(13(15)17-3)12(14-18-8)9-4-6-10(16-2)7-5-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNYFHRPFZKZGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Based on Oxime Formation and Cyclization (Patent CN102977044A)

This method provides a comprehensive approach to synthesizing this compound through the following steps:

Step 1: Oxime Formation

- Hydroxylamine hydrochloride is freed under alkaline conditions using bases such as sodium hydroxide or potassium hydroxide.

- The free hydroxylamine reacts with 4-methoxybenzaldehyde in a mixed solvent system (e.g., trimethyl carbinol and water) at temperatures between -10°C and 50°C.

- Reaction times range from 1 to 16 hours, monitored by thin-layer chromatography to ensure complete conversion.

Step 2: Cyclization

- The oxime intermediate is treated with sodium salt of TSN(Cl), copper sulfate pentahydrate, and copper powder.

- Methyl acrylate is added dropwise over 5 to 60 minutes to facilitate cyclization forming methyl 3-(4-methoxyphenyl)-isoxazole-5-methyl-formate.

- Sodium hydroxide is used to maintain the pH around 6 during this process.

Step 3: Hydrolysis

- The methyl ester intermediate is hydrolyzed under reflux conditions using alkalis such as potassium hydroxide, sodium hydroxide, or lithium hydroxide.

- Reaction temperatures range from 20°C to 100°C with durations of 2 to 12 hours.

- After hydrolysis, acidification to pH 3 with hydrochloric acid precipitates the target compound, which is then filtered and purified.

Table 1: Reaction Conditions Summary for CN102977044A Method

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Oxime Formation | Hydroxylamine hydrochloride, 4-methoxybenzaldehyde, NaOH | -10 to 50 | 1–16 | Mixed solvent (trimethyl carbinol/water) |

| Cyclization | TSN(Cl)Na, CuSO4·5H2O, Cu powder, methyl acrylate, NaOH | Room temp | 0.08–1 (5–60 min) | pH maintained at 6 |

| Hydrolysis | KOH or NaOH or LiOH | 20–100 | 2–12 | Acidify to pH 3 after reaction |

This method improves operational control, scalability, and yield compared to earlier processes.

Alternative Synthesis via Methyl 3-Methoxyisoxazole-5-carboxylate Intermediate (IUCr Journal 2023)

Another approach involves preparing methyl 3-methoxyisoxazole-5-carboxylate as a precursor, followed by functional group transformations:

Step 1: Methylation

- Methyl 3-hydroxyisoxazole-5-carboxylate is methylated using potassium carbonate and methyl iodide in dimethylformamide at 0°C, stirred for 14 hours.

- The product is isolated by acid quenching and extraction, then purified by silica gel chromatography.

Step 2: Nitration and Reduction

- The methylated compound is nitrated using triflic anhydride and tetramethylammonium nitrate in dichloromethane under reflux for 48 hours.

- The nitro derivative is then reduced to the corresponding amino compound using iron powder in acetic acid/water at 50°C for 2 hours.

- The amino compound is purified by chromatography to yield methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

While this method focuses on related isoxazole derivatives, it demonstrates the versatility of methyl 3-methoxyisoxazole-5-carboxylate intermediates in preparing substituted isoxazoles.

Comparative Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isoxazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives, amines

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a precursor in various chemical processes .

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural variations among analogs include:

- Substituents on the phenyl ring : Electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., bromo, chloro).

- Ester groups : Methyl vs. ethyl esters.

- Functional groups at position 5: Methyl vs. bromomethyl or imino groups.

Table 1: Structural Comparison of Selected Isoxazole Derivatives

*Molecular weight calculated based on analogous structures.

Physical and Chemical Properties

- Solubility : The methoxy group in the target compound improves solubility in polar solvents compared to halogenated analogs (e.g., dichlorophenyl derivative in ).

- Melting points : Halogenated derivatives (e.g., 2,6-dichlorophenyl analog) are reported as solids, suggesting higher melting points due to increased molecular rigidity and intermolecular forces .

Biological Activity

Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate is an isoxazole derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen, contributing to its unique biological properties. The presence of the methoxy and methyl substituents on the phenyl and isoxazole rings, respectively, enhances its lipophilicity and biological activity.

The compound's mechanism of action primarily involves interactions with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes by forming stable complexes, thereby modulating their activity. For instance, it has been shown to inhibit tumor necrosis factor (TNF-α) production in human cell cultures, indicating potential anti-inflammatory properties .

Pharmacological Activities

This compound exhibits a range of pharmacological activities:

- Anticancer Activity : Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. It shows promise as an anti-tumor agent by inducing apoptosis through caspase activation and NF-κB pathway modulation .

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

- Immunomodulatory Effects : Research indicates that it can modulate immune responses, potentially serving as an immunosuppressive agent in conditions like autoimmune diseases .

In Vitro Studies

Recent studies have evaluated the biological activity of this compound in various in vitro models. The following table summarizes key findings:

| Study Reference | Cell Line/Model | Biological Activity | IC50 (μM) |

|---|---|---|---|

| A549 (lung cancer) | Anti-proliferative | 15.2 | |

| PBMCs | Immunosuppressive | 12.5 | |

| Jurkat T cells | Induction of apoptosis | 10.0 |

Case Studies

- Anti-cancer Efficacy : In a study involving A549 lung cancer cells, this compound exhibited significant anti-proliferative effects with an IC50 value of 15.2 μM. The mechanism involved caspase activation leading to apoptosis .

- Immunosuppressive Properties : Another study demonstrated that this compound inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), suggesting its potential as an immunosuppressant with an IC50 of 12.5 μM .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate, and how is reaction progress monitored?

The compound is typically synthesized via multi-step reactions involving cyclocondensation of β-ketoesters with hydroxylamine derivatives, followed by functionalization at the 3-position. Key steps include:

- Formation of the isoxazole ring via [3+2] cycloaddition or condensation.

- Introduction of the 4-methoxyphenyl group through coupling reactions (e.g., Suzuki-Miyaura) . Reaction progress is monitored using thin-layer chromatography (TLC) and confirmed via -NMR to track intermediate formation. Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C) are critical for yield optimization .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substitution patterns and ester functionality. The 4-methoxyphenyl group shows distinct aromatic protons at ~6.8–7.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 262.1) .

- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles, revealing planarity of the isoxazole ring. SHELXL is used for refinement .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in derivatization reactions?

The 4-methoxyphenyl group’s electron-donating methoxy moiety stabilizes electrophilic intermediates, enhancing regioselectivity in nucleophilic substitutions (e.g., bromination at the 5-methyl position). Conversely, the ester group’s electron-withdrawing nature facilitates hydrolysis under basic conditions. Computational studies (DFT) predict charge distribution, guiding reaction design .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

Discrepancies in bond angles (e.g., O1–N1–C2 varying by ±2°) may arise from twinning or disorder. Solutions include:

- Re-refinement using SHELX with higher-resolution data (<1.0 Å).

- Validation via ORTEP-3 to visualize thermal ellipsoids and assess model accuracy .

Q. How is structure-activity relationship (SAR) analysis performed to optimize biological activity?

- Pharmacophore Modeling: The isoxazole ring and 4-methoxyphenyl group are identified as critical for antimicrobial activity.

- In Vitro Assays: Substitutions at the 5-methyl position (e.g., halogenation) are tested against bacterial strains (MIC values: 2–32 µg/mL).

- Docking Studies: AutoDock Vina predicts binding to bacterial enoyl-ACP reductase (PDB: 1BVR) .

Q. What computational methods predict metabolic stability and pharmacokinetics?

- ADME Prediction: SwissADME estimates moderate bioavailability (F = 50–60%) due to ester hydrolysis.

- CYP450 Metabolism: Molecular dynamics simulations identify oxidation sites (e.g., methyl groups) using Gaussian 09 .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Byproduct Analysis: GC-MS identifies dimerization byproducts; adding radical inhibitors (e.g., BHT) improves yield by 15% .

- Flow Chemistry: Continuous-flow reactors enhance mixing and heat transfer, reducing reaction time from 12 h to 2 h .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.